

A Technical Guide to D-Glucose-1-13C: Applications in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Glucose-1-13C*

Cat. No.: *B118783*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Glucose-1-13C**, a stable isotope-labeled monosaccharide critical for metabolic research. This document details its core properties, outlines comprehensive experimental protocols for its use as a metabolic tracer, and illustrates the key metabolic pathways it helps to elucidate. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing robust studies to unravel the complexities of cellular metabolism.

Core Properties of D-Glucose-1-13C

D-Glucose-1-13C is a form of glucose in which the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows for the precise tracking of glucose metabolism through various biochemical pathways within a biological system.

Quantitative Data Summary

Property	Value	Citations
CAS Number	40762-22-9	[1]
Molecular Formula	$^{13}\text{CC}_5\text{H}_{12}\text{O}_6$	[2][3]
Molecular Weight	181.15 g/mol	[2][3][4]
Synonyms	D-Glucopyranose-1- ^{13}C , Dextrose-1- ^{13}C , Labeled Glucose	[1][3]

Applications in Metabolic Tracer Studies

Isotopically labeled glucose is extensively utilized in metabolic tracer studies to investigate cellular physiology, identify drug targets, and understand disease states.[1][2][5] **D-Glucose-1- ^{13}C** , in particular, is instrumental in metabolic flux analysis (MFA), a powerful technique to quantify the rates of intracellular metabolic reactions.[5]

Experimental Protocols

The successful application of **D-Glucose-1- ^{13}C** in metabolic research hinges on meticulous experimental design and execution. The following protocols provide a generalized framework for conducting ^{13}C -MFA experiments in mammalian cell culture.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol details the procedure for labeling cells with a ^{13}C tracer to achieve an isotopic steady state.

Materials:

- Mammalian cell line of interest
- Standard cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS)
- Custom ^{13}C -labeling medium (DMEM lacking glucose)

- **D-Glucose-1-13C**

- Cell culture plates (e.g., 6-well plates)
- Incubator (37°C, 5% CO₂)
- Automated cell counter or hemocytometer

Procedure:

- **Cell Seeding:** Seed cells in culture plates at a density that allows for exponential growth throughout the experiment.
- **Adaptation:** Culture cells in the standard medium to allow for adaptation and to reach a consistent metabolic state.
- **Medium Exchange:** Once cells reach the desired confluency (typically 50-60%), aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).
- **Initiate Labeling:** Introduce the pre-warmed ¹³C-labeling medium containing **D-Glucose-1-13C** and other necessary supplements (e.g., dFBS).
- **Incubation:** Incubate the cells for a predetermined duration to achieve isotopic steady state. This is often at least 5-6 cell doubling times.[\[5\]](#)
- **Monitoring:** Throughout the incubation, monitor cell growth and the concentration of key media components (e.g., glucose, lactate) to ensure a metabolic steady state is maintained.[\[5\]](#)

Protocol 2: Rapid Metabolite Quenching and Extraction

This critical step is designed to instantly halt all enzymatic activity, thereby preserving the in vivo metabolic state.

Materials:

- Ice-cold 0.9% (w/v) NaCl solution

- -80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
- Cell scraper
- Centrifuge capable of operating at low temperatures (-9°C or 4°C)
- Microcentrifuge tubes

Procedure:

- Quenching: Remove the culture plate from the incubator. Immediately and swiftly aspirate the ^{13}C -labeling medium.
- Washing: Promptly wash the cell monolayer with ice-cold saline to eliminate any residual extracellular medium.
- Metabolite Extraction: Add the -80°C quenching/extraction solvent to the plate and use a cell scraper to detach the cells.
- Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.
- Supernatant Collection: Collect the supernatant, which contains the extracted metabolites, for subsequent analysis.

Protocol 3: Sample Analysis by NMR or Mass Spectrometry

The isotopic labeling patterns in the extracted metabolites are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For NMR Spectroscopy:

- Sample Preparation: Lyophilize the metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D_2O).

- **Data Acquisition:** Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 1D ^{13}C NMR is the most direct method for observing the ^{13}C -labeled carbon atoms.[4] 2D ^1H - ^{13}C HSQC experiments are valuable for identifying carbons with attached protons.[4]

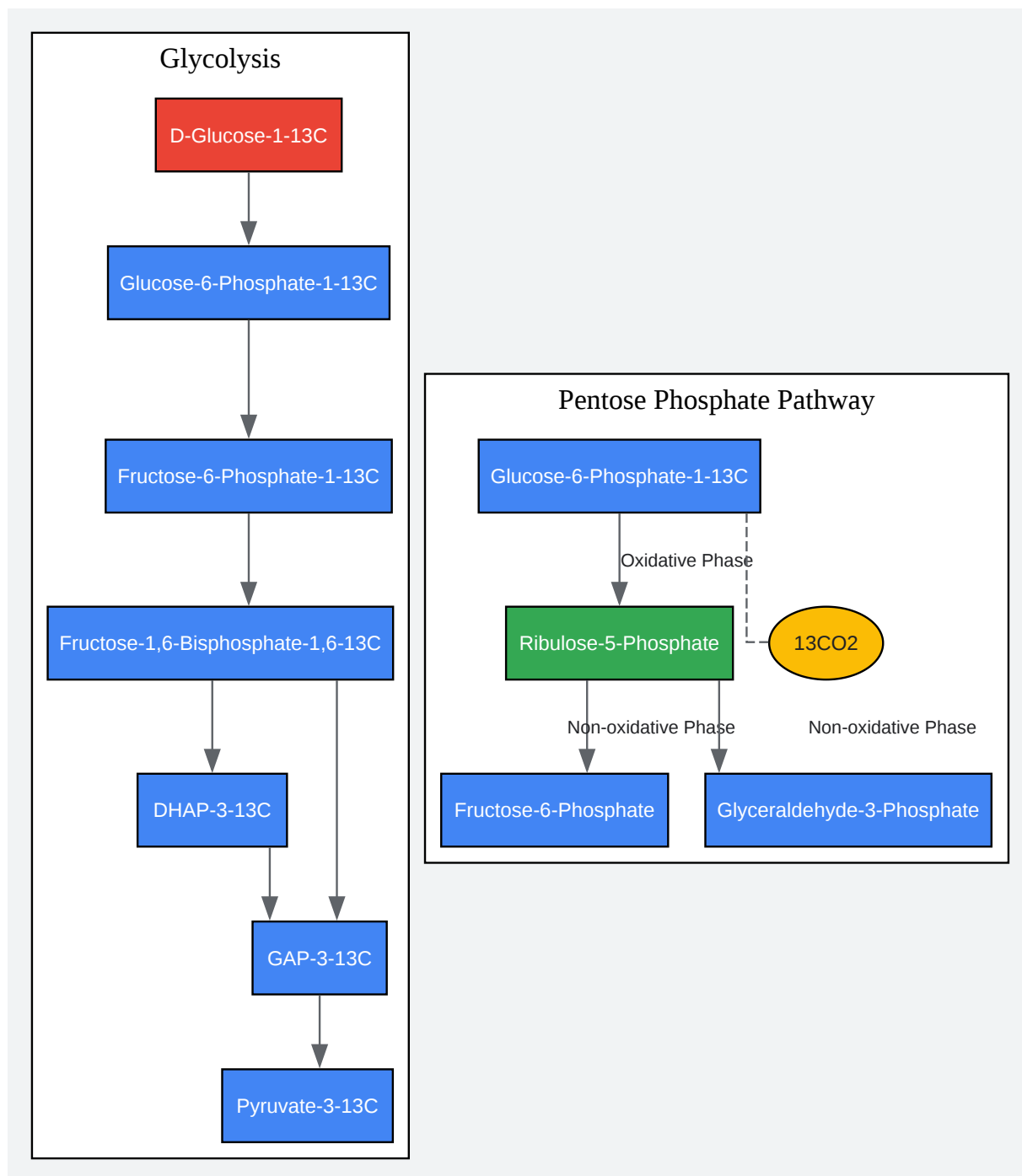
For Mass Spectrometry (typically GC-MS or LC-MS):

- **Derivatization (for GC-MS):** For certain classes of metabolites, a derivatization step is necessary to make them volatile for gas chromatography analysis.
- **Data Acquisition:** The mass spectrometer is used to measure the mass isotopomer distributions (MIDs) of the metabolites, which reveals the extent and position of ^{13}C incorporation.
- **Data Analysis:** The MIDs are then used in computational models to estimate intracellular metabolic fluxes.[5]

Visualization of Pathways and Workflows

Signaling Pathways

D-Glucose-1- ^{13}C is particularly useful for probing the central carbon metabolism, including glycolysis and the Pentose Phosphate Pathway (PPP). The distinct fates of the C1 carbon in these two pathways allow for the resolution of their relative activities.

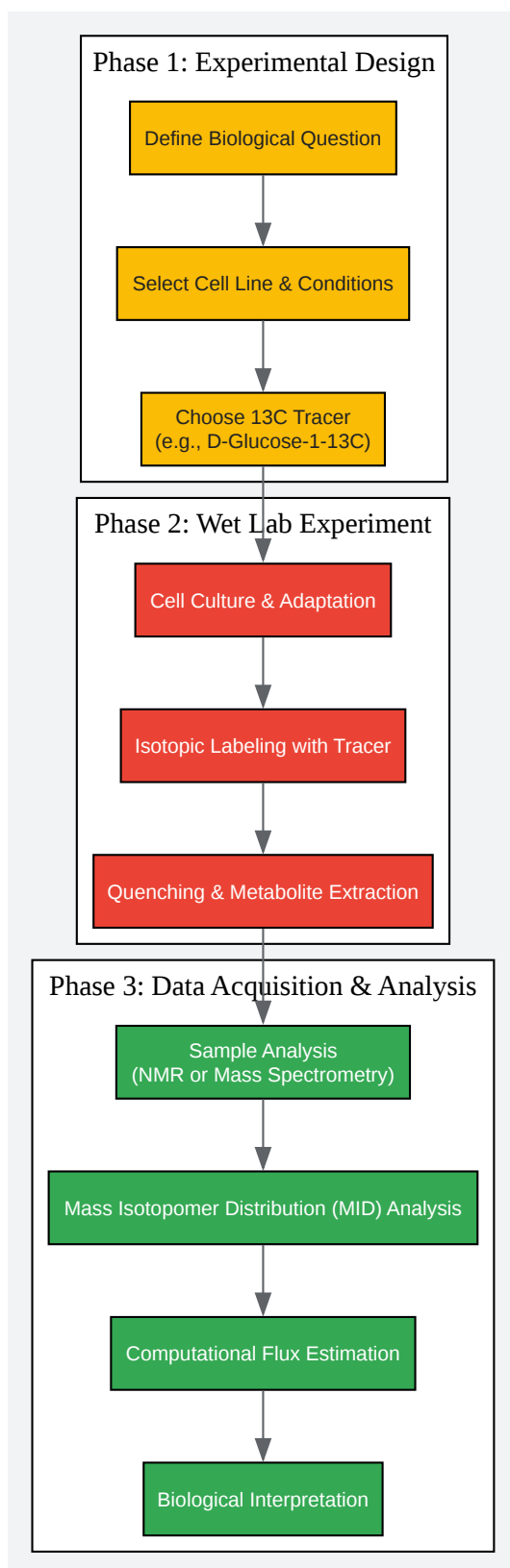


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Caption: Fate of **D-Glucose-1-¹³C** in Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow

The overall process for a ^{13}C metabolic flux analysis experiment can be summarized in a logical workflow.



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Caption: High-level workflow for a typical ^{13}C Metabolic Flux Analysis experiment.[5]

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- To cite this document: BenchChem. [A Technical Guide to D-Glucose-1- ^{13}C : Applications in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118783#d-glucose-1-13c-cas-number-and-molecular-weight-information]

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